

discovery of novel indoline-based bioactive molecules

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Compound of Interest

Compound Name: *Indoline*

Cat. No.: *B122111*

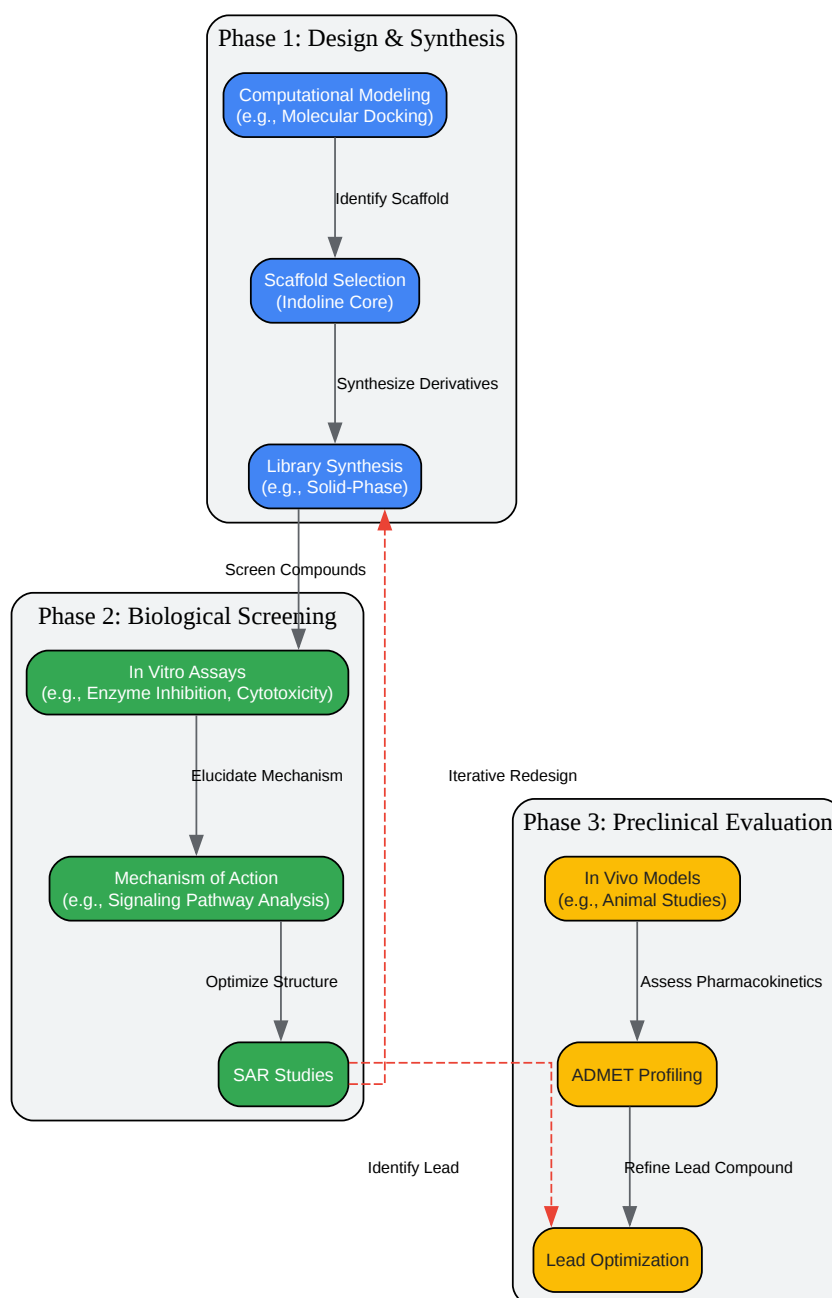
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An in-depth analysis of the discovery of novel **indoline**-based bioactive molecules reveals a versatile scaffold crucial to modern drug development.^{[1][2][3]} The **indoline** core, a benzene ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products and synthetic compounds with significant medicinal value.^{[1][4]} Researchers have successfully developed **indoline** derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[1][2]}

This technical guide provides an overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of these promising molecules. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.

General Workflow for Discovery and Evaluation

The discovery of new bioactive **indoline** molecules typically follows a structured workflow. This process begins with the design and synthesis of a library of candidate compounds, often guided by computational modeling. These compounds then undergo a series of biological assays to determine their activity and mechanism of action.



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General workflow for bioactive **indoline** molecule discovery.

Anticancer Activity

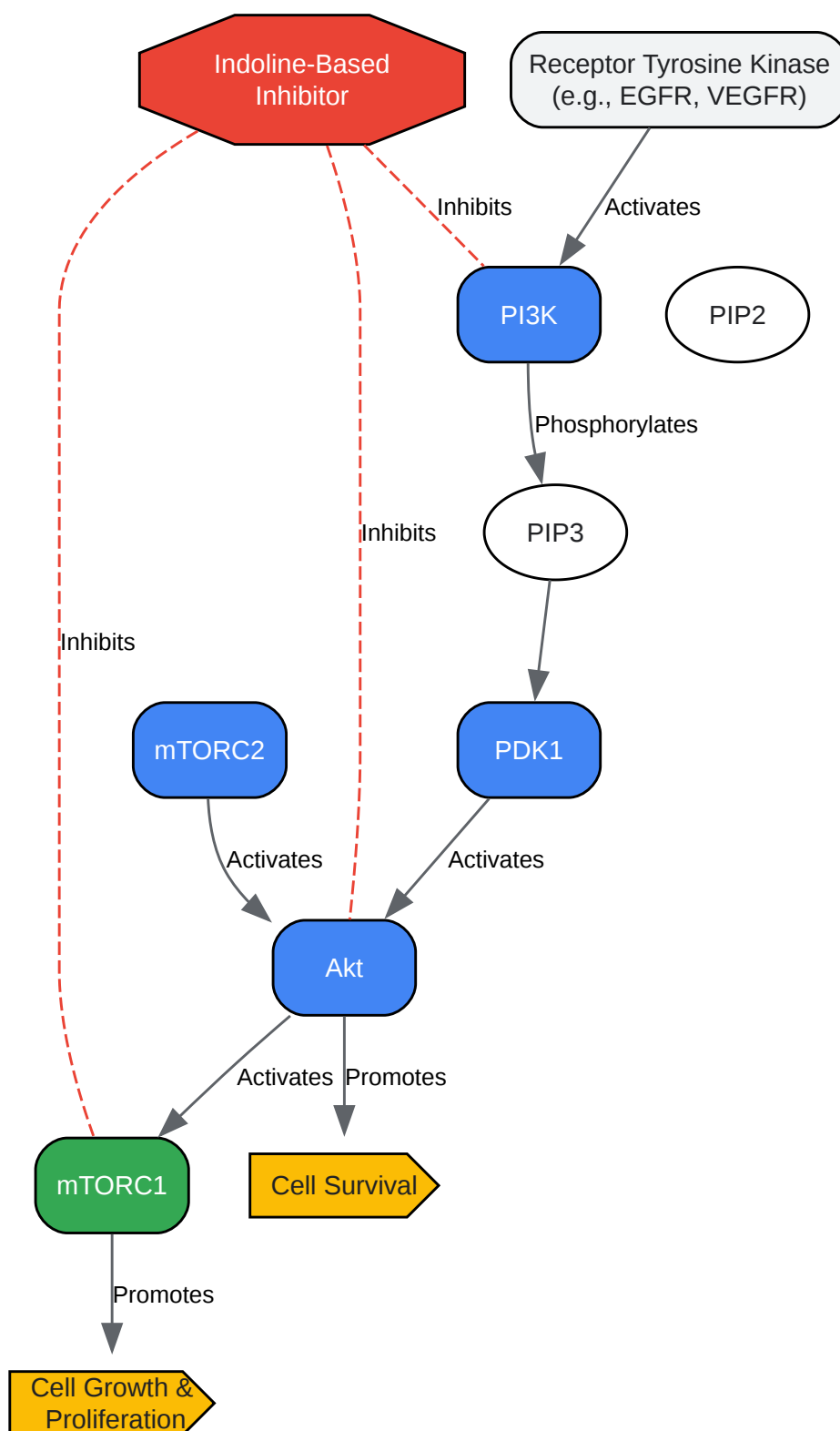
Indoline derivatives have emerged as potent anticancer agents that target various key biological pathways involved in cancer progression.[2][5] Their versatility allows for the design

of compounds that can inhibit tumor growth, induce apoptosis, and overcome drug resistance.

[2][6]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently deregulated in many types of cancer, making it an attractive target for therapeutic intervention.[7] Several studies have focused on designing indole and **indoline**-based compounds that can inhibit key kinases in this pathway, such as mTOR, PI3K, and Akt.[7] Inhibition of this pathway disrupts critical cellular processes for cancer cells, including growth, proliferation, and survival.[7]



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Inhibition of the PI3K/Akt/mTOR pathway by **indoline** molecules.

Quantitative Data: Anticancer Indoline Derivatives

Compound ID	Target(s)	Cell Line	IC50	Reference
HA-2l	mTOR	-	66 nM	[7]
HA-2g	mTOR, PI3K, Akt	MDA-MB231	0.610 μ M	[7]
HA-3d	mTOR, PI3K, Akt	HCT-116	0.780 μ M	[7]
Compound 9d	Tubulin	Kyse450	1.49 μ M	[8]
Compound 31	PD-L1	FRET Assay	0.89 nM	[9]
Sunitinib	VEGFR, PDGFR	-	-	[10]
Compound 2	DNA Intercalator	AsPC-1	336.5 nM	[11]

Experimental Protocols: Anticancer Assays

1. mTOR Kinase Inhibition Assay:[7]

- Objective: To determine the in vitro inhibitory activity of compounds against the mTOR kinase.
- Methodology:
 - A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.
 - The assay measures the phosphorylation of a biotinylated substrate (e.g., GST-p70S6K) by the mTOR enzyme in the presence of ATP.
 - Test compounds are incubated with the mTOR enzyme, substrate, and ATP in a kinase assay buffer.
 - The reaction is stopped, and a europium-labeled anti-phospho-p70S6K antibody and an APC-labeled anti-GST antibody are added.
 - After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of mTOR activity.

- IC50 values are calculated from the dose-response curves.

2. Cell Viability (MTT) Assay:[12]

- Objective: To assess the cytotoxicity of the **indoline** derivatives against cancer cell lines.
- Methodology:
 - Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
 - After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Cells are incubated to allow for the conversion of MTT to formazan crystals by viable cells.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[13] [14] **Indoline**-based molecules have shown significant promise, exhibiting activity against a range of pathogens, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[14][15] Some derivatives act as resistance-modifying agents (RMAs), restoring the efficacy of existing antibiotics.[15]

Quantitative Data: Antimicrobial Indoline Derivatives

Compound Class	Target/Action	Organism	Activity Metric	Value	Reference
Tetracyclic Indolines	β -lactam RMA	MRSA	MIC of Amoxicillin	>128 $\mu\text{g/mL}$ (alone)	[15]
Compound 13 (1m)	DNA Gyrase B	-	Binding Score	-9.02 kcal/mol	[13]
Indoline (unsubstituted)	DNA Gyrase B	-	Binding Score	-6.43 kcal/mol	[13]
Indole-3-acetamido-polyamines	Growth Inhibition	MRSA, C. neoformans	MIC	< 0.2 μM	[16]

Experimental Protocols: Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Assay:

- Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
- Methodology:
 - A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of the test bacterium (e.g., MRSA).
 - Positive (no drug) and negative (no bacteria) controls are included.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
 - The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Molecular Docking for Target Identification:[\[13\]](#)

- Objective: To computationally predict the binding affinity and interaction of **indoline** derivatives with a specific bacterial protein target (e.g., DNA gyrase B).
- Methodology:
 - The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB).
 - The 3D structures of the **indoline** derivatives are generated and optimized.
 - Molecular docking software (e.g., AutoDock) is used to predict the binding pose of each compound within the active site of the protein.
 - The software calculates a binding energy or docking score, which represents the predicted affinity of the compound for the target. Lower scores typically indicate stronger binding.
 - The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues are analyzed.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in numerous diseases.^{[17][18]} Novel **indoline** derivatives have been developed that exhibit potent anti-inflammatory and antioxidant effects at very low concentrations.^[17] These compounds can protect cells from oxidative damage and reduce the production of pro-inflammatory cytokines like TNF- α and IL-6.^{[17][18]}

Quantitative Data: Anti-inflammatory Indoline Derivatives

Activity	Assay	Compound Concentration	Effect	Reference
Antioxidant	H ₂ O ₂ induced cytotoxicity	1 pM - 1 nM	Protection of RAW264.7 macrophages	[17]
Anti-inflammatory	LPS-induced NO, TNF- α , IL-6	1 pM - 1 nM	Reduction in RAW264.7 macrophages	[17][18]
Anti-inflammatory	LPS-induced cytokine elevation (in vivo)	$\leq 1 \mu\text{mol/kg}$ (s.c. in mice)	Prevention of cytokine elevation in brain	[17]

Experimental Protocols: Anti-inflammatory Assays

1. LPS-Induced Cytokine Production in Macrophages:[17][18]

- Objective: To evaluate the ability of **indoline** derivatives to suppress the production of pro-inflammatory cytokines.
- Methodology:
 - RAW264.7 macrophage cells are cultured in appropriate media.
 - Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
 - Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
 - After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
 - The concentrations of cytokines (e.g., TNF- α , IL-6) and nitric oxide (NO) in the supernatant are quantified using specific ELISA kits and the Griess reagent, respectively.
 - The inhibitory effect of the compounds is determined by comparing the cytokine/NO levels in treated versus untreated (LPS only) cells.

Conclusion

The **indoline** scaffold is a cornerstone in the discovery of new bioactive molecules, demonstrating remarkable versatility and therapeutic potential across diverse disease areas.[1][2] The continued exploration of structure-activity relationships, coupled with advanced synthesis and screening techniques, promises to yield a new generation of **indoline**-based drugs with improved efficacy and safety profiles.[1][19] The research highlighted in this guide underscores the significant progress and ongoing innovation in this critical field of medicinal chemistry.

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